3-But-2-enylpiperidine
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Overview
Description
3-But-2-enylpiperidine is an organic compound with the molecular formula C9H17N. It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis. Piperidine derivatives are known for their diverse biological activities and are utilized in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-But-2-enylpiperidine typically involves the reaction of piperidine with but-2-enyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the but-2-enyl halide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-But-2-enylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into saturated piperidine derivatives.
Substitution: It can undergo substitution reactions with electrophiles, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
3-But-2-enylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-But-2-enylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A parent compound with a wide range of biological activities.
Piperine: An alkaloid with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Matrine: A piperidine derivative with antimicrobial and anticancer activities.
Uniqueness: 3-But-2-enylpiperidine is unique due to its specific structural features and reactivity. Its but-2-enyl group provides distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3-but-2-enylpiperidine |
InChI |
InChI=1S/C9H17N/c1-2-3-5-9-6-4-7-10-8-9/h2-3,9-10H,4-8H2,1H3 |
InChI Key |
STEJBCJJKDBIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1CCCNC1 |
Origin of Product |
United States |
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